molecular formula C7H16N2 B2927257 2-Ethyl-1,4-diazepane CAS No. 105627-83-6

2-Ethyl-1,4-diazepane

Cat. No. B2927257
Key on ui cas rn: 105627-83-6
M. Wt: 128.219
InChI Key: JMMAYWRNZMVHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820649B2

Procedure details

Lithium aluminium hydride (475 mg, 12.49 mmol) was added portionwise to a stirred solution of 3-ethylperhydro-1,4-diazepin-2-one (740 mg, 5.20 mmol) in THF (10 mL). After the resultant effervescence had subsided, the reaction mixture was heated at 50-60° C. for 3 h. The reaction mixture was cooled and quenched by the slow addition of water and 10% NaOH (aq.). The reaction mixture was diluted with diethyl ether (20 mL) and filtered through celite. The filter cake was washed thoroughly with THF (50 mL), diethyl ether (50 mL), THF (50 mL) and diethyl ether (50 mL). Evaporation under reduced pressure afforded 2-ethylperhydro-1,4-diazepine (INTERMEDIATE X.1) (615 mg, 5.20 mmol), 92%).
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([CH:9]1[NH:15][CH2:14][CH2:13][CH2:12][NH:11][C:10]1=O)[CH3:8]>C1COCC1>[CH2:7]([CH:9]1[CH2:10][NH:11][CH2:12][CH2:13][CH2:14][NH:15]1)[CH3:8] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
475 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
740 mg
Type
reactant
Smiles
C(C)C1C(NCCCN1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched by the slow addition of water and 10% NaOH (aq.)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with diethyl ether (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filter cake was washed thoroughly with THF (50 mL), diethyl ether (50 mL), THF (50 mL) and diethyl ether (50 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1NCCCNC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.2 mmol
AMOUNT: MASS 615 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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